2-Benzoxazolamine, 7-chloro-

説明

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . A new one-step general procedure for the synthesis of fused 2-amino-imidazoles and 2-benzoxazolamines has been described that tolerates a wide variety of functionalities .Molecular Structure Analysis

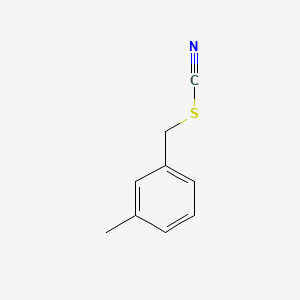

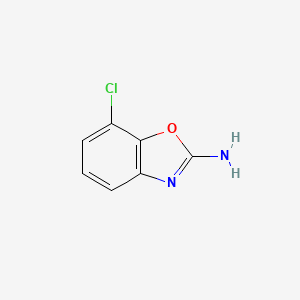

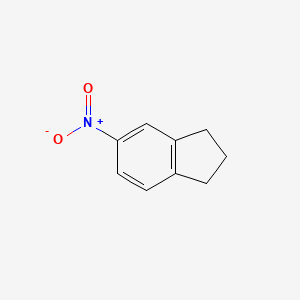

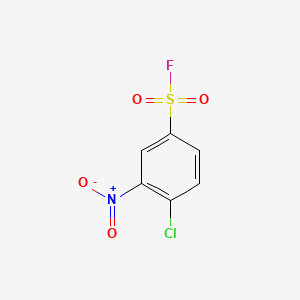

The molecular formula of “2-Benzoxazolamine, 7-chloro-” is C7H5ClN2O . The average mass is 168.580 Da and the mono-isotopic mass is 168.009033 Da .Chemical Reactions Analysis

“2-Benzoxazolamine, 7-chloro-”, also known as 7-chloro-2-aminobenzoxazole or 7-Cl-2-ABO, is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. This compound has a wide range of applications in different fields of research and industry due to its unique physical and chemical properties.Physical And Chemical Properties Analysis

The density of “2-Benzoxazolamine, 7-chloro-” is approximately 1.4369 (rough estimate), and its refractive index is approximately 1.5618 (estimate) .科学的研究の応用

Here’s a concise analysis of the scientific research applications of 7-chloro-1,3-benzoxazol-2-amine:

Antibacterial Applications

This compound has shown potential as an antibacterial agent. It has been synthesized and tested for its effectiveness against various bacterial strains. The presence of the benzoxazole scaffold is believed to contribute to its antibacterial properties .

Antifungal Applications

7-chloro-1,3-benzoxazol-2-amine also exhibits antifungal activity. It has been evaluated for its ability to inhibit the growth of fungal species, showing promise as an antifungal agent .

作用機序

Target of Action

7-Chloro-1,3-benzoxazol-2-amine, also known as 2-Benzoxazolamine, 7-chloro- or 2-Amino-7-chlorobenzoxazole, is a member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to exhibit remarkable pharmacological activities . They have been used in the synthesis of compounds that show very active anti-cancer activity . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity have been thoroughly studied .

Biochemical Pathways

The synthesis of benzoxazole derivatives has seen a large upsurge via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .

Result of Action

Benzoxazole derivatives have shown potent anticancer activity . For instance, both benzoxazole and benzothiazole derivatives exhibited 1.7 to 3 times more potent anticancer activity against HepG2 cell line than 5-fluorouracil . This is a very promising result, indicating the potential of these compounds in cancer treatment.

Safety and Hazards

“2-Benzoxazolamine, 7-chloro-” is intended for R&D use only and is not recommended for medicinal, household, or other uses . The safety data sheet for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is toxic if inhaled, may cause drowsiness or dizziness, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, and causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

特性

IUPAC Name |

7-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCQBBJHFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214033 | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazolamine, 7-chloro- | |

CAS RN |

64037-11-2 | |

| Record name | 7-Chloro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 7-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)